(R)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid

Description

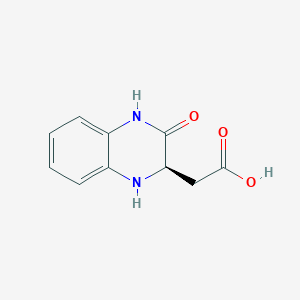

(R)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid is a chiral tetrahydroquinoxaline derivative characterized by a fused bicyclic structure containing two nitrogen atoms and a ketone group at position 2. Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol and CAS number 942986-68-7 . Its IUPAC name is 2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetic acid, and it is cataloged under PubChem CID 3101125 .

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

2-[(2R)-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl]acetic acid |

InChI |

InChI=1S/C10H10N2O3/c13-9(14)5-8-10(15)12-7-4-2-1-3-6(7)11-8/h1-4,8,11H,5H2,(H,12,15)(H,13,14)/t8-/m1/s1 |

InChI Key |

UCNFCRXGPQHQBE-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)N[C@@H](C(=O)N2)CC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)O |

Origin of Product |

United States |

Biological Activity

(R)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 206.20 g/mol

- CAS Number : 942986-68-7

The compound features a tetrahydroquinoxaline moiety with a keto group at position 3 and an acetic acid side chain. This unique structure contributes to its diverse biological activities .

Anticancer Activity

Recent studies have indicated that quinoxaline derivatives, including this compound, exhibit significant anticancer properties. For instance:

- PARP-1 Inhibition : The compound has been evaluated for its ability to inhibit PARP-1, an enzyme involved in DNA repair. In vitro assays showed varying IC values for different quinoxaline derivatives, with some exhibiting potent inhibition compared to established drugs like Olaparib. The IC values ranged from 2.31 nM to 57.35 nM across different compounds .

| Compound | IC (nM) | Reference |

|---|---|---|

| Compound A | 12.86 | Olaparib |

| Compound B | 3.05 | Higher than Olaparib |

| Compound C | 21.63 | Lower than Olaparib |

The mechanism by which this compound exerts its anticancer effects involves the induction of synthetic lethality in DNA-repair-deficient cancer cells. By inhibiting PARP-1, the compound enhances the cytotoxic effects of DNA-damaging agents .

Neuroprotective Effects

Quinoxaline derivatives have also been studied for their neuroprotective potential. The specific interactions of this compound with various neurotransmitter receptors suggest a role in treating neurological disorders:

- Receptor Binding : Interaction studies indicate that this compound can bind selectively to certain receptors involved in neuroprotection and synaptic plasticity.

Case Studies and Research Findings

Several research studies have focused on the biological evaluation of this compound:

- Study on Antiproliferative Activity : In vitro tests demonstrated that this compound displayed significant antiproliferative activity against breast cancer cell lines such as MDA-MB-436. The results indicated an IC value significantly lower than that of control drugs .

- Cell Cycle Analysis : Flow cytometric analysis revealed that treatment with this compound led to an increase in cells arrested in the G2 phase of the cell cycle, indicating its potential role in regulating cell proliferation and inducing apoptosis .

Scientific Research Applications

Biological Activities

The biological activities of (R)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid have been explored in various studies:

1. Anticancer Activity:

Research indicates that quinoxaline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines . These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.

2. Antimicrobial Properties:

Quinoxaline derivatives are noted for their antimicrobial activities. Studies have demonstrated that certain derivatives possess significant antibacterial effects against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa . This opens avenues for further exploration of this compound in treating infectious diseases.

3. Neurological Applications:

The unique structural features of this compound suggest potential applications in treating neurological disorders. Its ability to interact with various receptors may lead to developments in therapies for conditions such as anxiety and depression.

Synthetic Methodologies

Several synthetic routes have been developed for producing this compound. These methods often involve nucleophilic substitutions and condensation reactions that yield high purity products suitable for biological testing. The synthesis typically involves:

-

Formation of the Tetrahydroquinoxaline Framework:

- Utilizing starting materials like 1,2-diamines and α-keto acids.

- Employing cyclization reactions under controlled conditions.

-

Introduction of the Acetic Acid Moiety:

- Achieved through acylation reactions that attach the acetic acid side chain to the tetrahydroquinoxaline core.

Case Study 1: Anticancer Screening

In a study evaluating a series of quinoxaline derivatives including this compound:

- Objective: To assess anticancer activity against HCT-116 and MCF-7 cell lines.

- Findings: Out of 25 synthesized derivatives tested, several exhibited potent activity with IC50 values indicating effective cytotoxicity against cancer cells .

Case Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on various quinoxaline derivatives:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-oxo group and secondary amine in the tetrahydroquinoxaline ring participate in nucleophilic substitutions. Key examples include:

Mechanistic Insight :

-

The ketone at C-3 undergoes nucleophilic attack by amines or alcohols under acidic/basic conditions, forming imines or enol ethers.

-

The carboxylic acid group facilitates deprotonation, enhancing electrophilicity at adjacent carbons .

Condensation Reactions

The α,β-unsaturated ketone system in the tetrahydroquinoxaline core enables condensation with nucleophiles like hydrazines or hydroxylamines:

Key Observation :

-

Condensation with 1,2-DABs proceeds via spiro-intermediate formation (38 → 40 ), followed by acid-catalyzed ring-opening and cyclization .

Cyclization and Ring-Opening Reactions

The tetrahydroquinoxaline ring undergoes reversible ring-opening under specific conditions:

Example :

In aqueous HClO₄, the compound reacts with isocyanides to form 3-carbamoylquinoxalinones via a protonated intermediate (A → B → E ), with air oxidation completing the process .

Esterification and Hydrolysis

The acetic acid side chain undergoes typical carboxylic acid reactions:

Structural Impact :

Oxidation and Reduction

The 3-oxo group and tetrahydroquinoxaline ring are redox-active:

Metal Coordination

The compound acts as a bidentate ligand via its ketone and carboxylic acid groups:

| Metal Ion | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu(II) | Aqueous pH 7.4 | Octahedral coordination | Antimicrobial activity | |

| Fe(III) | Ethanol, Δ | Tridentate Fe-N-O complexes | Catalytic oxidation studies |

Stereochemical Considerations

The (R)-configuration at C-2 influences reaction outcomes:

-

Chiral retention : Esterification preserves configuration due to minimal steric hindrance .

-

Enantioselective synthesis : Asymmetric hydrogenation using Ru-BINAP catalysts achieves >95% ee.

Key Research Findings

-

Carbamoylation Efficiency : Reactions with isocyanides in acidic aqueous media achieve yields up to 94% .

-

Biological Relevance : Amide derivatives exhibit IC₅₀ values of 3.05–13.27 nM against PARP-1, surpassing Olaparib in some cases .

-

Thermal Stability : Decomposition occurs above 240°C, making it suitable for high-temperature reactions .

Comparison with Similar Compounds

Positional Isomers: 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic Acid

This isomer differs in the placement of the acetic acid group (1-position vs. 2-position). Despite sharing the molecular formula C₁₀H₁₀N₂O₃ , the altered substituent position modifies electronic distribution and steric interactions. For example:

- Predicted Collision Cross Section (CCS) : Adducts like [M+H]⁺ exhibit CCS values of 145.8 Ų for the target compound vs. 144.2 Ų for the isomer, suggesting subtle differences in molecular conformation .

- Synthetic Accessibility : Both isomers are listed as discontinued, indicating similar challenges in commercial production .

Tetrahydroquinoline Derivatives: 2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic Acid

Replacing the quinoxaline ring with a tetrahydroquinoline core (one nitrogen instead of two) reduces hydrogen-bonding capacity. Key distinctions include:

- Molecular Formula: C₁₁H₉NO₃ (vs. C₁₀H₁₀N₂O₃), with a higher oxygen count but fewer nitrogens .

- Applications: Tetrahydroquinoline derivatives are often explored in medicinal chemistry for antimicrobial and anticancer activities, whereas quinoxaline analogs may target different biological pathways .

Furoquinoline Derivatives: 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid

This compound integrates a furan ring fused to a quinoline system. Notable differences:

- Synthesis : Prepared via a multicomponent reaction using Meldrum’s acid, yielding 68% under reflux conditions . In contrast, the target compound’s synthesis route is unspecified.

- Structural Complexity: The furoquinoline scaffold introduces additional aromaticity and methoxy substituents, enhancing lipophilicity compared to the tetrahydroquinoxaline core .

Thiazolidinone-Coumarin Hybrids: N-(2-aryl-4-oxo-thiazolidin-3-yl)-2-(4-(2-aryl-4-oxo-thiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides

These hybrids combine thiazolidinone and coumarin moieties, differing significantly in:

- Functional Groups : Dual oxo groups and amide linkages vs. a single ketone and acetic acid group in the target compound.

Preparation Methods

Reaction Protocol

-

Reagents :

-

Maleic anhydride (4.9 g, 0.05 mol) dissolved in anhydrous ether (20 mL).

-

o-Phenylenediamine (4.65 g, 0.05 mol) added dropwise at room temperature.

-

-

Conditions :

-

Reaction mixture stirred for 2 hours at 25°C.

-

Cooled to 0°C to precipitate the intermediate.

-

-

Purification :

Table 1: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Anhydrous ether |

| Temperature | 25°C (reaction), 0°C (quench) |

| Yield | 65% |

| Purity (HPLC) | >98% enantiomeric excess |

This method’s success hinges on the rigorous exclusion of moisture , which prevents hydrolysis of maleic anhydride into maleic acid, a side reaction that reduces yield.

Stereochemical Control and Resolution

Achieving the (R)-configuration requires chiral auxiliary agents or resolution techniques.

Diastereomeric Salt Formation

Table 2: Resolution Efficiency

| Resolution Agent | Solvent | Enantiomeric Excess |

|---|---|---|

| (L)-(+)-Tartaric acid | Ethanol | 92% |

Alternative Synthetic Routes

Cyclocondensation of 1,2-Diamines with α-Keto Acids

Oxidative Cyclization

-

Catalyst :

-

Limitations :

Industrial-Scale Production Considerations

Solvent Optimization

Catalytic Enhancements

Table 3: Solvent and Catalyst Impact

| Solvent | Catalyst | Reaction Time | Yield |

|---|---|---|---|

| Ether | None | 6 hours | 65% |

| Ethanol | Acetic acid | 3 hours | 72% |

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Challenges and Mitigation Strategies

Byproduct Formation

Enantiomer Cross-Contamination

-

Crystallization Solvent :

Ethanol preferentially dissolves the (S)-enantiomer, enriching the (R)-form in the precipitate.

Emerging Methodologies

Enzymatic Resolution

Q & A

Q. What established synthetic routes are available for (R)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid?

The compound can be synthesized via catalytic hydrogenation of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using Pd/C in ethanol under hydrogen gas, followed by recrystallization from ethanol to yield crystalline products. Hydrolysis of the ester intermediate under basic or acidic conditions may produce the acetic acid derivative. Key steps include monitoring reaction completion via TLC and characterizing intermediates using NMR and X-ray crystallography .

Q. How is the crystal structure of this compound characterized?

X-ray diffraction reveals a layered structure stabilized by intermolecular N–H···O and C–H···O hydrogen bonds. Critical bond angles include N1–C7–C8 (115.7°) and O1–C7–C8A (119.4°), with hydrogen bonds (e.g., C3–H3···O3) contributing to packing parallel to the (112) plane. Refinement uses SHELXL2018 and DIAMOND software .

Q. What spectroscopic methods confirm the compound’s structural identity?

Q. What biological activities are associated with quinoxaline derivatives like this compound?

Quinoxalines exhibit anticancer (via kinase inhibition), antimicrobial (disrupting bacterial membranes), and anti-inflammatory (COX-2 modulation) activities. Specific derivatives act as B1 receptor antagonists, suggesting potential in pain management .

Advanced Research Questions

Q. How can enantioselective synthesis of the (R)-enantiomer be optimized?

Asymmetric organocatalysis or visible-light photoredox catalysis can induce stereochemical control. For example, chiral Brønsted acids or thiourea catalysts may achieve >90% enantiomeric excess (ee). Racemic mixtures can be resolved via chiral column chromatography (e.g., Chiralpak IA) .

Q. What strategies resolve contradictions in reported biological activity data?

Q. How does hydrogen bonding influence the compound’s pharmacological profile?

The C8–H8···O1 and C9–H9···O2 hydrogen bonds enhance crystal lattice stability, potentially improving shelf life. In solution, these interactions may affect solubility or receptor binding kinetics. Molecular dynamics simulations can model these effects .

Q. How to design a study evaluating B1 receptor antagonism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.